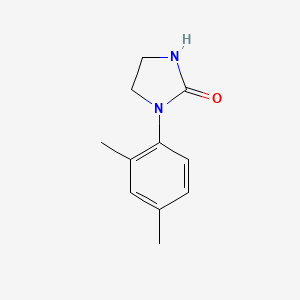

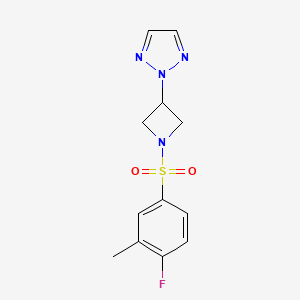

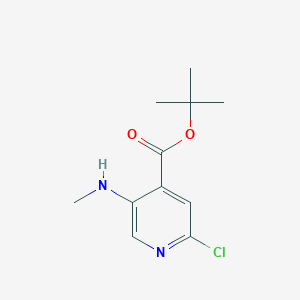

![molecular formula C22H23ClFN3OS2 B2536379 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride CAS No. 1189419-46-2](/img/structure/B2536379.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride” is a complex organic compound. It is a derivative of thiazolopyridine and tetrahydrothiazolopyridine . The molecular formula is C22H23ClFN3O3S2 with an average mass of 496.018 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazolopyridine core, which is a heterocyclic compound containing a thiazole ring fused to a pyridine ring . It also contains a benzyl group, a fluorophenyl group, and a propanamide group .Scientific Research Applications

Antimycobacterial Applications

Some fluorinated benzothiazolo imidazole compounds have been synthesized and evaluated for their antimycobacterial activities. The compounds were derived through a series of chemical reactions involving 4-fluoro-3-chloroaniline, potassium thiocyanate, and bromine, leading to the formation of 2-amino benzothiazole derivatives. These derivatives showed promising antimicrobial activities, suggesting the potential of structurally related compounds for antimicrobial applications (Sathe et al., 2011).

Diverse Compound Library Generation

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions demonstrates the versatility of structurally related compounds in generating diverse chemical libraries. These reactions lead to the synthesis of compounds with a wide range of structures, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives. This approach is indicative of the potential for the targeted compound to serve as a precursor in the synthesis of structurally diverse and biologically relevant molecules (Roman, 2013).

Antinociceptive Activity

A study on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which share structural similarities with the targeted compound, revealed significant antinociceptive activities. These activities were assessed through various methods, indicating the potential of related compounds in pain management research. The findings suggest that modifications to the core structure can lead to compounds with valuable pharmacological properties (Önkol et al., 2004).

Anticancer and Antimicrobial Activities

The synthesis of enaminones and their derivatives has been explored for their potential in anticancer and antimicrobial applications. These compounds, through various chemical reactions, yield pyrazoles, pyridines, and other heterocyclic compounds with reported activities against cancer cell lines and microbial strains. This underscores the potential of structurally related compounds, including the targeted chemical, in the development of new therapeutic agents with anticancer and antimicrobial properties (Riyadh, 2011).

Properties

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS2.ClH/c23-17-6-8-18(9-7-17)28-13-11-21(27)25-22-24-19-10-12-26(15-20(19)29-22)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,24,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFUAPYSVRWFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

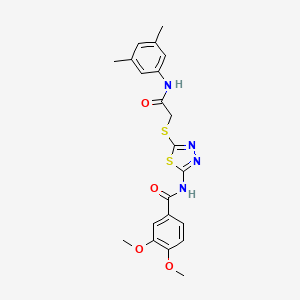

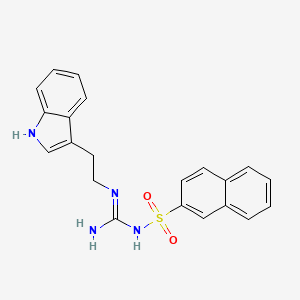

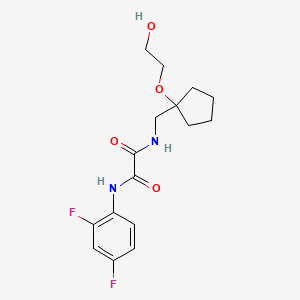

![2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2536296.png)

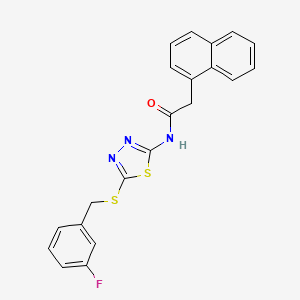

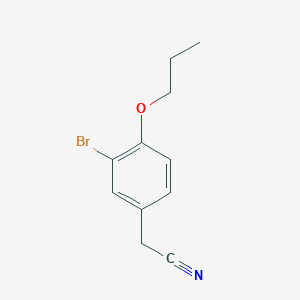

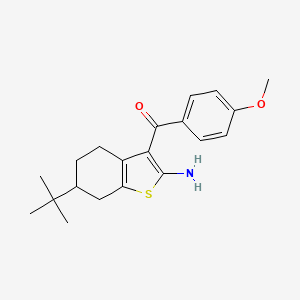

![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)

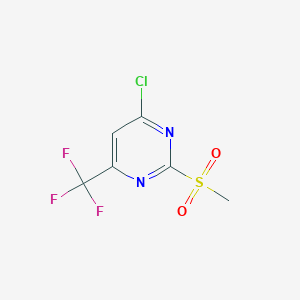

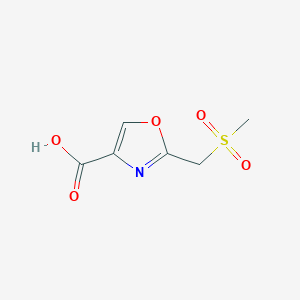

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)